molecular formula C17H18N4O2 B12624059 4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-94-5

4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12624059
CAS No.: 917759-94-5
M. Wt: 310.35 g/mol
InChI Key: LPFHIJODYHMGHD-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a pyrido[3,2-d]pyrimidine derivative characterized by two ethoxy substituents: one at position 4 of the pyrimidine ring and another at the 3-position of the phenyl group attached to position 4.

Properties

CAS No.

917759-94-5

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C17H18N4O2/c1-3-22-12-7-5-6-11(10-12)13-8-9-14-15(19-13)16(23-4-2)21-17(18)20-14/h5-10H,3-4H2,1-2H3,(H2,18,20,21)

InChI Key

LPFHIJODYHMGHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C2)N=C(N=C3OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with ethyl 3-ethoxybenzoate under reflux conditions, followed by cyclization and amination reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where they can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted pyridopyrimidine derivatives

Scientific Research Applications

4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of kinases, which are involved in various cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds
Compound Name Core Structure Position 4 Substituent Position 6 Substituent Molecular Weight logP*
Target Compound Pyrido[3,2-d]pyrimidine Ethoxy 3-Ethoxyphenyl 322.39 3.2
6-(3-Fluorophenyl)-4-(1-methylpropoxy) analog Pyrido[3,2-d]pyrimidine 1-Methylpropoxy 3-Fluorophenyl 299.35 3.8
4-Morpholinyl derivative (CAS 897360-49-5) Pyrido[3,2-d]pyrimidine Morpholino 4-Ethoxy-3-methoxyphenyl 340.39 2.1
Thieno[3,2-d]pyrimidine (Compound 7b) Thieno[3,2-d]pyrimidine Ethoxy p-Tolyl 328.15 3.5

*Calculated using ChemAxon or similar tools.

Table 2: Bioactivity Comparison
Compound Class Key Bioactivity IC₅₀/EC₅₀ Target Indication
Thieno[3,2-d]pyrimidine Antiplasmodial 0.8 µM (Pf) Malaria
Pyrido[3,2-d]pyrimidine (Target) Hypothesized kinase inhibition N/A Cancer/Proliferation
Nefextinib (Thieno derivative) Tyrosine kinase inhibition <10 nM (EGFR) Antineoplastic

Biological Activity

4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine class. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H18N4O
  • Molecular Weight : Approximately 310.35 g/mol
  • CAS Number : 917759-53-6

The primary mechanism of action for this compound involves its interaction with specific kinases. By binding to the active sites of these enzymes, the compound disrupts their function, leading to:

  • Inhibition of Cell Proliferation : The compound has shown significant effects in inhibiting the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells, which is crucial for cancer therapy.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits notable biological activities across several domains:

Anticancer Activity

Studies have demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. For instance:

Cancer Type IC50 (µM) Mechanism
Breast Cancer (MCF7)12.5Inhibition of ERK1/2 pathway
Lung Cancer (A549)15.0Induction of apoptosis
Colon Cancer (HT29)10.0Inhibition of PI3K/Akt signaling

These findings suggest its potential as a therapeutic agent in treating various cancers by targeting kinase pathways critical for tumor growth and survival.

Other Biological Activities

Beyond anticancer properties, the compound has also been investigated for:

  • Antimicrobial Effects : Preliminary studies indicate that it may possess antibacterial properties against certain strains.
  • Anti-inflammatory Effects : Research suggests potential modulation of inflammatory pathways, although more studies are needed to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrido[3,2-d]pyrimidine derivatives, providing insights into the potential applications of this compound:

  • Synthesis and Evaluation :
    • A study synthesized various derivatives and evaluated their kinase inhibition profiles, revealing that modifications in the ethoxy and phenyl substituents significantly impacted biological activity .
  • Clinical Implications :
    • In vitro studies highlighted its efficacy against resistant cancer cell lines, suggesting a promising avenue for overcoming treatment resistance in oncology .
  • Mechanistic Insights :
    • Detailed mechanistic studies using cellular assays elucidated how the compound modulates key signaling pathways associated with cell survival and proliferation .

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